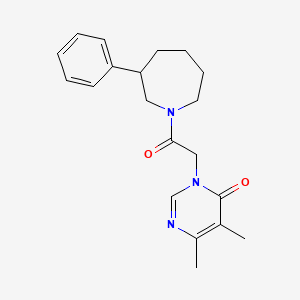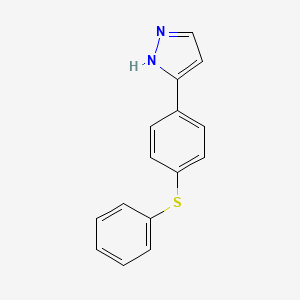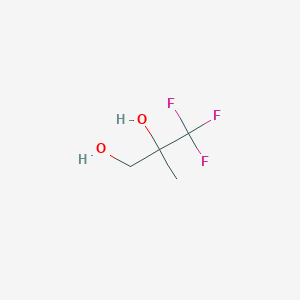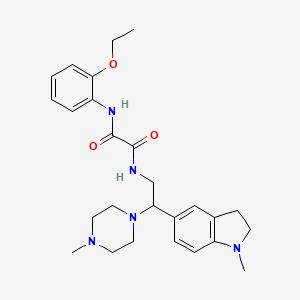![molecular formula C20H20N6O2 B2471061 2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 955336-64-8](/img/structure/B2471061.png)
2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol” belongs to a class of organic compounds known as indoles . These compounds contain an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of a novel series of pyrano [2,3- d ]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 .
Chemical Reactions Analysis
While specific chemical reactions involving “2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol” are not available, related compounds have been studied. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study by Kaping et al. (2016) describes the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to 2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol. This synthesis was facilitated by ultrasound irradiation and KHSO4 in an aqueous medium. These compounds were noted for their anti-inflammatory and anti-cancer activities (Kaping, S., et al., 2016).
Anticancer Activity
- Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer research (Hassan, A. S., et al., 2014).
Green Chemistry Synthesis
- Patravale et al. (2014) developed a green chemistry approach for synthesizing 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives. This method emphasized high atom economy and a nontoxic solvent system, important for sustainable chemical synthesis. The study also evaluated these compounds for anticancer activity, particularly against the human breast cancer cell line MCF7 (Patravale, A., et al., 2014).
Chemical Structure and Regioselectivity
- Miyashita et al. (1990) conducted studies on pyrazolo[3,4-d]pyrimidine derivatives, focusing on the facile preparation of 1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones. This research contributes to understanding the chemical structure and regioselectivity of compounds similar to 2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol (Miyashita, A., et al., 1990).
Wirkmechanismus
Zukünftige Richtungen
The future directions for the study of “2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, triazole-pyrimidine-based compounds have shown promising neuroprotective and anti-neuroinflammatory properties, indicating that they could potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Eigenschaften
IUPAC Name |
2-[[4-(4-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-28-16-9-7-14(8-10-16)23-18-17-13-22-26(15-5-3-2-4-6-15)19(17)25-20(24-18)21-11-12-27/h2-10,13,27H,11-12H2,1H3,(H2,21,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXKQZDMBCLLLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2470991.png)

![1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone](/img/structure/B2470993.png)


![Methyl 2-[(3-ethylisoxazol-5-yl)methylthio]acetate](/img/structure/B2470997.png)
![Methyl 3-{[(2-chloro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2470999.png)
![N-[3-(acetylamino)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2471000.png)